molecular formula C12H15NO2 B3278243 1-Benzoylpiperidin-3-ol CAS No. 67452-86-2

1-Benzoylpiperidin-3-ol

Cat. No.: B3278243
CAS No.: 67452-86-2
M. Wt: 205.25 g/mol
InChI Key: OAWOPHHIXXHCOX-UHFFFAOYSA-N
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Description

1-Benzoylpiperidin-3-ol is an organic compound with the molecular formula C12H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the piperidine ring

Scientific Research Applications

1-Benzoylpiperidin-3-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes.

Safety and Hazards

The safety data sheet for 1-Benzoylpiperidin-3-ol can be found at the provided link . It’s important to handle this compound with care and follow all safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of benzoyl chloride, forming the benzoyl derivative. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield benzoylpiperidin-3-one.
  • Reduction of the benzoyl group can produce 1-benzylpiperidin-3-ol.
  • Substitution reactions can lead to various halogenated derivatives.

Comparison with Similar Compounds

    1-Benzylpiperidin-3-ol: Similar structure but with a benzyl group instead of a benzoyl group.

    1-Benzoylpiperidin-4-ol: Similar structure but with the hydroxyl group on the fourth carbon.

    1-Benzoylpiperidine: Lacks the hydroxyl group, making it less polar.

Uniqueness: 1-Benzoylpiperidin-3-ol is unique due to the presence of both the benzoyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWOPHHIXXHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276681
Record name (3-Hydroxy-1-piperidinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67452-86-2
Record name (3-Hydroxy-1-piperidinyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67452-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxy-1-piperidinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylpiperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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